

# An Independent Analysis of LY3154207 (Mevidalen) Clinical Trial Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                  |           |
|----------------------|----------------------------------|-----------|
|                      | 2-(2,6-dichlorophenyl)-1-        |           |
|                      | [(1S,3R)-3-(hydroxymethyl)-5-(2- |           |
| Compound Name:       | hydroxypropan-2-yl)-1-methyl-    |           |
|                      | 1,2,3,4-tetrahydroisoquinolin-2- |           |
|                      | yl]ethan-1-one                   |           |
| Cat. No.:            | B607073                          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

LY3154207, also known as mevidalen, is a selective positive allosteric modulator (PAM) of the dopamine D1 receptor currently under investigation for the treatment of neurodegenerative diseases, including Lewy Body Dementia (LBD) and Parkinson's Disease (PD).[1] As a PAM, mevidalen enhances the affinity of the D1 receptor for its endogenous ligand, dopamine, potentially offering a more nuanced modulation of dopaminergic signaling compared to direct agonists.[1][2] This guide provides a summary and comparison of the publicly available clinical trial data for LY3154207, with a focus on its performance relative to established treatments for related conditions.

It is important to note that, to date, the clinical trial data for LY3154207 has been published by the sponsoring pharmaceutical company. Independent, third-party validation or replication of these findings has not yet been identified in the public domain. The following information is based on the available published studies.



### **Quantitative Data Summary**

The following tables summarize the key efficacy data from the Phase 2 PRESENCE trial of LY3154207 in patients with Lewy Body Dementia, alongside comparative data for alternative therapies used in LBD and Parkinson's Disease Dementia.

Table 1: Cognitive Function Outcomes



| Drug                     | Study<br>Population                | Primary<br>Cognitive<br>Endpoint                   | Mean<br>Change<br>from<br>Baseline<br>(Drug) | Mean Change from Baseline (Placebo)                                                                                                                       | Between-<br>Group<br>Difference<br>(p-value)                                                                 |
|--------------------------|------------------------------------|----------------------------------------------------|----------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| LY3154207<br>(Mevidalen) | Lewy Body<br>Dementia              | CDR Continuity of Attention Composite Score        | Not reported                                 | Not reported                                                                                                                                              | Not<br>Statistically<br>Significant                                                                          |
| ADAS-Cog13               | Not reported                       | Not reported                                       | Not<br>Statistically<br>Significant          |                                                                                                                                                           |                                                                                                              |
| Rivastigmine             | Dementia<br>with Lewy<br>Bodies    | Computerise<br>d Cognitive<br>Assessment<br>System | Significant<br>Improvement                   | Significant<br>Deterioration                                                                                                                              | Statistically<br>Significant                                                                                 |
| Donepezil                | Parkinson's<br>Disease<br>Dementia | ADAS-Cog                                           | -1.45 (5mg),<br>-1.45 (10mg)                 | Not explicitly stated, but difference was not statistically significant in the primary analysis. An alternative analysis showed a significant difference. | p=0.050 (5mg), p=0.076 (10mg) in primary analysis. p=0.002 (5mg), p<0.001 (10mg) in alternative analysis.[3] |



| Lewv Bodv   |             |                                                                  | Not explicitly                                                                                         | p<0.02 for                                                                                                                |
|-------------|-------------|------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|
|             | CDD System  | Statistically                                                    | stated, but a                                                                                          | choice                                                                                                                    |
|             | •           | -                                                                | significant                                                                                            | reaction time                                                                                                             |
| Parkinson's | (Attention  | Significant                                                      | difference                                                                                             | and word                                                                                                                  |
| Disease     | and Memory) | Improvement                                                      | difference                                                                                             |                                                                                                                           |
| Dementia    |             |                                                                  | was                                                                                                    | recognition                                                                                                               |
|             |             |                                                                  | observed.                                                                                              | accuracy.                                                                                                                 |
|             |             | Dementia & CDR System Parkinson's (Attention Disease and Memory) | Dementia & CDR System Statistically Parkinson's (Attention Significant Disease and Memory) Improvement | Lewy Body Dementia & CDR System Statistically Parkinson's (Attention Significant Disease and Memory) Improvement Dementia |

Table 2: Motor Function and Global Impression Outcomes



| Drug                     | Study<br>Population                               | Key<br>Motor/Glob<br>al Endpoint                                     | Mean<br>Change<br>from<br>Baseline<br>(Drug)               | Mean<br>Change<br>from<br>Baseline<br>(Placebo)                   | Between-<br>Group<br>Difference<br>(p-value)      |
|--------------------------|---------------------------------------------------|----------------------------------------------------------------------|------------------------------------------------------------|-------------------------------------------------------------------|---------------------------------------------------|
| LY3154207<br>(Mevidalen) | Lewy Body<br>Dementia                             | MDS-UPDRS<br>Total Score                                             | Dose-<br>dependent<br>improvement                          | Not explicitly stated, but a significant difference was observed. | p<0.05<br>(10mg,<br>30mg),<br>p<0.01<br>(75mg)[4] |
| ADCS-CGIC                | Significant<br>improvement<br>at higher<br>doses  | Not explicitly stated, but a significant difference was observed.    | p<0.01 (30mg, 75mg) for minimal or better improvement. [4] |                                                                   |                                                   |
| Rivastigmine             | Dementia<br>with Lewy<br>Bodies                   | Not a primary endpoint, but parkinsonian symptoms tended to improve. | Not<br>Quantified                                          | Not<br>Quantified                                                 | Not<br>Applicable                                 |
| Donepezil                | Parkinson's<br>Disease<br>Dementia                | UPDRS<br>Motor Score                                                 | No significant change                                      | No significant change                                             | Not Statistically Significant[4]                  |
| Memantine                | Lewy Body Dementia & Parkinson's Disease Dementia | ADCS-CGIC<br>(DLB only)                                              | 3.3                                                        | 3.9                                                               | p=0.023[5]                                        |



# Experimental Protocols LY3154207 (Mevidalen) - PRESENCE Trial

The PRESENCE study was a Phase 2, multicenter, randomized, double-blind, placebo-controlled trial involving 344 participants with Lewy Body Dementia. Participants were randomized to receive daily doses of mevidalen (10 mg, 30 mg, or 75 mg) or a placebo for 12 weeks.

- Primary Outcome Measures: The primary endpoint was the change from baseline on the Cognitive Drug Research Continuity of Attention (CoA) composite score.
- Secondary Outcome Measures: Secondary outcomes included the Alzheimer's Disease
   Assessment Scale-Cognitive Subscale 13 (ADAS-cog13), the Movement Disorder Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS), and the Alzheimer's Disease
   Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC).

#### **Alternative Therapies - General Methodology**

The clinical trials for rivastigmine, donepezil, and memantine in LBD and PDD have generally followed a randomized, double-blind, placebo-controlled design.

- Rivastigmine in DLB: A 20-week, multicenter study where 120 patients received up to 12 mg of rivastigmine daily or a placebo. Assessments included the Neuropsychiatric Inventory and a computerized cognitive assessment system.[6]
- Donepezil in PDD: A 24-week study where 550 patients were randomized to receive 5 mg or 10 mg of donepezil, or a placebo. Co-primary endpoints were the ADAS-cog and the Clinician's Interview-Based Impression of Change plus caregiver input (CIBIC+).[3]
- Memantine in PDD and DLB: A 24-week trial where 199 patients were randomized to receive 20 mg of memantine per day or a placebo. The primary outcome was the Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC).[5]

# Visualizations Signaling Pathway of LY3154207



LY3154207 acts as a positive allosteric modulator of the dopamine D1 receptor. The binding of dopamine to the D1 receptor, a Gs-coupled receptor, initiates a signaling cascade that is enhanced by LY3154207.



Click to download full resolution via product page

Caption: Dopamine D1 Receptor Signaling Pathway Modulated by LY3154207.

### **Experimental Workflow for a Comparative Clinical Trial**

The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial, applicable to the studies of LY3154207 and its alternatives.





Click to download full resolution via product page

Caption: Generalized Workflow of a Randomized Controlled Trial.





#### **Logical Relationship of Therapeutic Approaches**

This diagram shows the relationship between the different therapeutic strategies discussed for managing cognitive and motor symptoms in LBD and PDD.



Click to download full resolution via product page

Caption: Therapeutic Targets in LBD and PDD.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Positive allosteric modulators of the dopamine D1 receptor: A new mechanism for the treatment of neuropsychiatric disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of pyrimidone D1 dopamine receptor positive allosteric modulators PMC [pmc.ncbi.nlm.nih.gov]
- 3. Donepezil in Parkinson's disease dementia: a randomized, double-blind efficacy and safety study - PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. Memantine for patients with Parkinson's disease dementia or dementia with Lewy bodies: a randomised, double-blind, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of rivastigmine in dementia with Lewy bodies: a randomised, double-blind, placebo-controlled international study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An Independent Analysis of LY3154207 (Mevidalen) Clinical Trial Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607073#independent-validation-of-the-published-clinical-trial-data-for-ly3154207]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com